
Tert-butyl 4-(7-bromo-2,6-dichloro-8-fluoroquinazolin-4-yl)-3-methylpiperazine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 4-(7-bromo-2,6-dichloro-8-fluoroquinazolin-4-yl)-3-methylpiperazine-1-carboxylate is a complex organic compound with the molecular formula C17H18BrCl2FN4O2 and a molecular weight of 480.2 g/mol . This compound is characterized by its quinazoline core, which is substituted with bromine, chlorine, and fluorine atoms, as well as a piperazine ring with a tert-butyl ester group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(7-bromo-2,6-dichloro-8-fluoroquinazolin-4-yl)-3-methylpiperazine-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the Quinazoline Core: This involves the cyclization of appropriate precursors under controlled conditions to form the quinazoline ring.
Halogenation: Introduction of bromine, chlorine, and fluorine atoms to the quinazoline core through halogenation reactions using reagents like N-bromosuccinimide (NBS), thionyl chloride (SOCl2), and Selectfluor.
Piperazine Ring Formation: The piperazine ring is synthesized and then coupled with the quinazoline core using suitable coupling agents.
Esterification: The final step involves the esterification of the piperazine ring with tert-butyl chloroformate to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography to ensure high yield and purity .
化学反応の分析
Types of Reactions
Tert-butyl 4-(7-bromo-2,6-dichloro-8-fluoroquinazolin-4-yl)-3-methylpiperazine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the quinazoline core.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH) in aqueous solutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or alkoxy derivatives, while hydrolysis can yield the corresponding carboxylic acid .
科学的研究の応用
Tert-butyl 4-(7-bromo-2,6-dichloro-8-fluoroquinazolin-4-yl)-3-methylpiperazine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
作用機序
The mechanism of action of tert-butyl 4-(7-bromo-2,6-dichloro-8-fluoroquinazolin-4-yl)-3-methylpiperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The quinazoline core is known to interact with enzymes and receptors, potentially inhibiting their activity. The halogen substituents may enhance the compound’s binding affinity and specificity towards these targets .
類似化合物との比較
Similar Compounds
- Tert-butyl 4-(7-bromo-2,6-dichloroquinazolin-4-yl)-3-methylpiperazine-1-carboxylate
- Tert-butyl 4-(7-bromo-8-fluoroquinazolin-4-yl)-3-methylpiperazine-1-carboxylate
- Tert-butyl 4-(2,6-dichloro-8-fluoroquinazolin-4-yl)-3-methylpiperazine-1-carboxylate
Uniqueness
The uniqueness of tert-butyl 4-(7-bromo-2,6-dichloro-8-fluoroquinazolin-4-yl)-3-methylpiperazine-1-carboxylate lies in its specific combination of halogen substituents and the tert-butyl ester group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .
特性
分子式 |
C18H20BrCl2FN4O2 |
|---|---|
分子量 |
494.2 g/mol |
IUPAC名 |
tert-butyl 4-(7-bromo-2,6-dichloro-8-fluoroquinazolin-4-yl)-3-methylpiperazine-1-carboxylate |
InChI |
InChI=1S/C18H20BrCl2FN4O2/c1-9-8-25(17(27)28-18(2,3)4)5-6-26(9)15-10-7-11(20)12(19)13(22)14(10)23-16(21)24-15/h7,9H,5-6,8H2,1-4H3 |
InChIキー |
QGEPLTBQJXKAKY-UHFFFAOYSA-N |
正規SMILES |
CC1CN(CCN1C2=NC(=NC3=C(C(=C(C=C32)Cl)Br)F)Cl)C(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



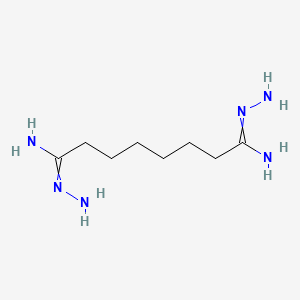
![6,7-Dihydro-5H-pyrrolo[2,1-C][1,2,4]triazole-7-carboxylic acid hydrochloride](/img/structure/B13896286.png)
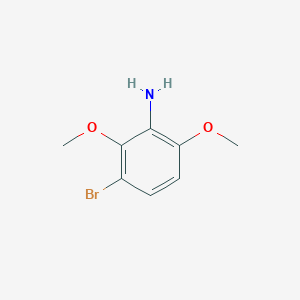
![4-Chloro-7-[(2,4-dimethoxyphenyl)methyl]-5,8-dihydropyrido[3,4-d]pyrimidin-6-one](/img/structure/B13896289.png)
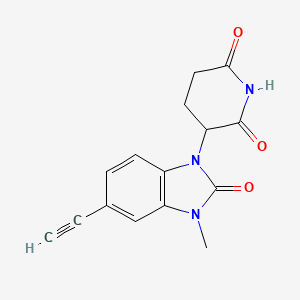

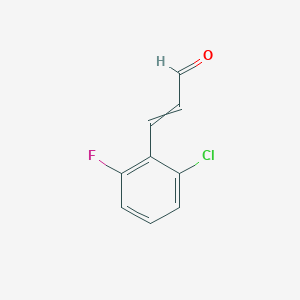
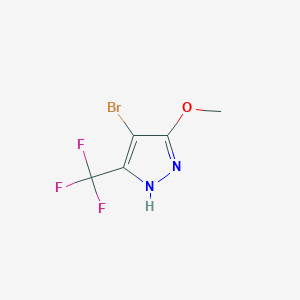
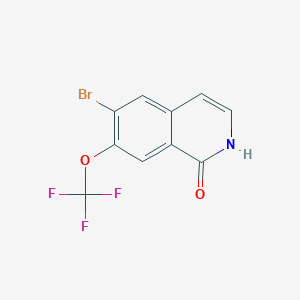
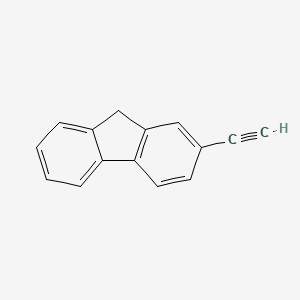
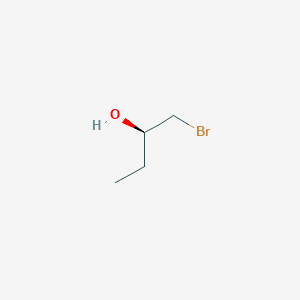
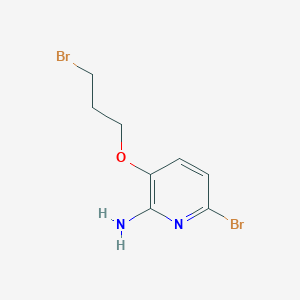
![8-[(2S)-2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-2-ol](/img/structure/B13896342.png)
